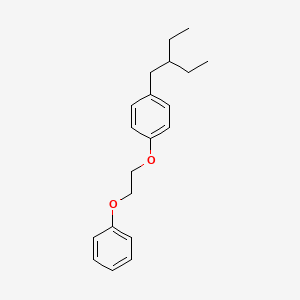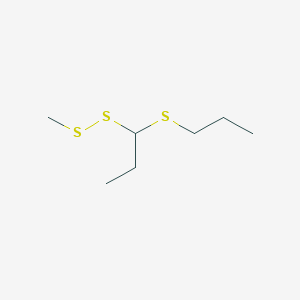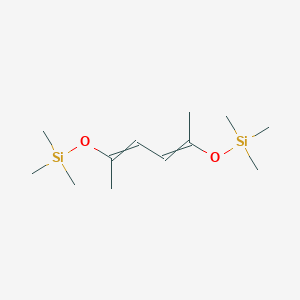
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene is a chemical compound with the molecular formula C12H26O2Si2. It is characterized by its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene typically involves the reaction of appropriate silanes with organic compounds containing oxygen functionalities. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydrides, such as lithium aluminum hydride, to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions may require catalysts and are often conducted at elevated temperatures.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon-oxygen bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new materials for medical implants and prosthetics.
Mechanism of Action
The mechanism of action of 2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene involves interactions with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis or stabilization of reactive intermediates. The pathways involved often include the formation of transient silicon-oxygen bonds, which can undergo further transformations depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: Similar in structure but with different substitution patterns on the silicon atoms.
1,7-Di(dodec-9-ynyl)-2,2,4,4,6,6-hexamethyl-1,3,5,7-tetraoxa-2,4,6-disiladecane: Contains additional oxygen atoms and longer alkyl chains.
Uniqueness
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
116340-28-4 |
|---|---|
Molecular Formula |
C12H26O2Si2 |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
trimethyl(5-trimethylsilyloxyhexa-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H26O2Si2/c1-11(13-15(3,4)5)9-10-12(2)14-16(6,7)8/h9-10H,1-8H3 |
InChI Key |
UIDGJSGUIXCUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



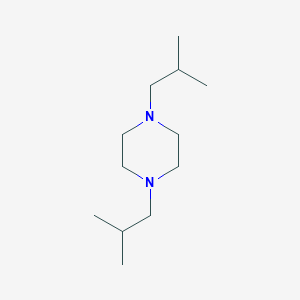
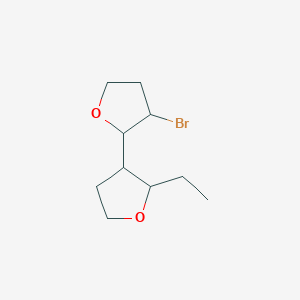
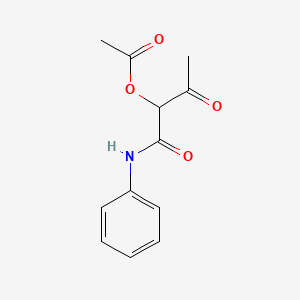
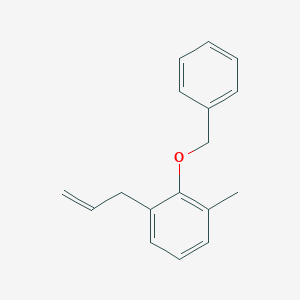

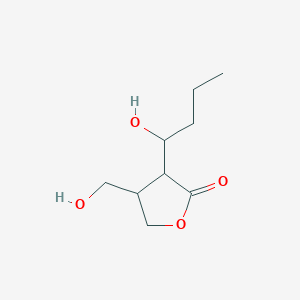
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
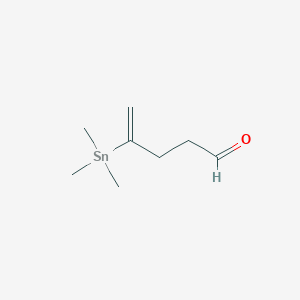

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

